molecular formula C26H21N3O5 B2936339 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 877657-00-6

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2936339
CAS No.: 877657-00-6
M. Wt: 455.47
InChI Key: SNRJYKQMZJAFSO-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.47. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(2-methoxyphenyl)acetamide with 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione and 2-aminopyrimidine-5,6-dione in the presence of a suitable catalyst.", "Starting Materials": [ "2-amino-N-(2-methoxyphenyl)acetamide", "3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione", "2-aminopyrimidine-5,6-dione" ], "Reaction": [ "Step 1: 2-amino-N-(2-methoxyphenyl)acetamide is dissolved in a suitable solvent and cooled to 0-5°C.", "Step 2: To the above solution, 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione and a suitable catalyst are added and the reaction mixture is stirred at room temperature for a suitable time.", "Step 3: To the above reaction mixture, 2-aminopyrimidine-5,6-dione is added and the reaction mixture is stirred at room temperature for a suitable time.", "Step 4: The reaction mixture is then quenched with a suitable acid and the resulting solid is filtered and washed with a suitable solvent.", "Step 5: The solid obtained is then purified by recrystallization to obtain the desired product." ] }

CAS No.

877657-00-6

Molecular Formula

C26H21N3O5

Molecular Weight

455.47

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O5/c1-16-11-13-17(14-12-16)29-25(31)24-23(18-7-3-5-9-20(18)34-24)28(26(29)32)15-22(30)27-19-8-4-6-10-21(19)33-2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

SNRJYKQMZJAFSO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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